molecular formula C25H20BrNO5 B3306724 4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 929412-45-3

4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No.: B3306724
CAS No.: 929412-45-3
M. Wt: 494.3 g/mol
InChI Key: FSXQYMUFGUZWTK-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a chemical compound that has garnered significant interest in the scientific community due to its promising medicinal properties. This compound is characterized by its complex structure, which includes a bromine atom, a benzofuran ring, and a benzamide group, making it a subject of extensive research in various fields.

Preparation Methods

The synthesis of 4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor to form the benzofuran ring.

    Introduction of the Bromine Atom: Bromination is carried out using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow techniques and automated synthesis platforms to scale up the production efficiently .

Chemical Reactions Analysis

4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine atom to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Due to its potential medicinal properties, it is investigated for its therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can be compared with other similar compounds, such as:

    4-bromo-N-methoxy-N,2-dimethylbenzamide: This compound shares the bromine and benzamide groups but differs in the substitution pattern on the benzene ring.

    2-bromo-N-(3,4-dimethylphenyl)benzamide: Similar in having a bromine atom and benzamide group, but with different substituents on the benzene ring.

    4-bromo-N,N-dimethylaniline: This compound has a bromine atom and aniline group, differing significantly in structure and properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrNO5/c1-14-19-10-9-18(27-25(29)15-4-7-17(26)8-5-15)13-21(19)32-24(14)23(28)16-6-11-20(30-2)22(12-16)31-3/h4-13H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXQYMUFGUZWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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